molecular formula C13H15NO2 B13001949 N-(3-Methoxybenzyl)-N-methylfuran-2-amine

N-(3-Methoxybenzyl)-N-methylfuran-2-amine

Cat. No.: B13001949
M. Wt: 217.26 g/mol
InChI Key: HXBDCJQMYTTYGA-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-N-methylfuran-2-amine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an amine group, which is further substituted with a 3-methoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-N-methylfuran-2-amine typically involves the reductive amination of 3-methoxybenzaldehyde with N-methylfuran-2-amine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions generally include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methoxybenzyl)-N-methylfuran-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and neuroprotection .

Comparison with Similar Compounds

N-(3-Methoxybenzyl)-N-methylfuran-2-amine can be compared with other similar compounds, such as:

  • N-(3-Methoxybenzyl)hexadecanamide
  • N-(3-Methoxybenzyl)-9Z,12Z-octadecadienamide
  • N-(3-Methoxybenzyl)-9Z,12Z,15Z-octadecadienamide

These compounds share the 3-methoxybenzyl group but differ in their amine or amide structures. The uniqueness of this compound lies in its furan ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methylfuran-2-amine

InChI

InChI=1S/C13H15NO2/c1-14(13-7-4-8-16-13)10-11-5-3-6-12(9-11)15-2/h3-9H,10H2,1-2H3

InChI Key

HXBDCJQMYTTYGA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C2=CC=CO2

Origin of Product

United States

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